
2-(Diethylamino)-2-oxoethylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Diethylamino)-2-oxoethyl)zinc chloride, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(diethylamino)-2-oxoethyl)zinc chloride typically involves the reaction of diethylamine with ethyl chloroformate to form the intermediate (2-(diethylamino)-2-oxoethyl) chloride. This intermediate is then reacted with zinc chloride in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (2-(diethylamino)-2-oxoethyl)zinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Diethylamino)-2-oxoethyl)zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with (2-(diethylamino)-2-oxoethyl)zinc chloride include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving (2-(diethylamino)-2-oxoethyl)zinc chloride depend on the specific reaction conditions and reagents used. For example, in addition reactions with aldehydes, the major product is often a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(diethylamino)-2-oxoethyl)zinc chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of complex organic molecules and in the study of reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active compounds and in the development of new pharmaceuticals.
Medicine
In medicine, (2-(diethylamino)-2-oxoethyl)zinc chloride is used in the synthesis of drug candidates and in the study of drug-receptor interactions. It is also used in the development of diagnostic agents and in the study of disease mechanisms.
Industry
In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is also used in the development of new catalysts and in the study of industrial processes.
Wirkmechanismus
The mechanism of action of (2-(diethylamino)-2-oxoethyl)zinc chloride involves its ability to form stable complexes with various substrates. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The diethylamino group enhances the reactivity of the compound by donating electron density to the zinc center, making it more nucleophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Zinc Chloride: A simple zinc salt used in various chemical reactions.
Uniqueness
(2-(diethylamino)-2-oxoethyl)zinc chloride is unique due to its combination of a zinc center with an organic moiety, providing both reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C6H12ClNOZn |
|---|---|
Molekulargewicht |
215.0 g/mol |
IUPAC-Name |
chlorozinc(1+);N,N-diethylacetamide |
InChI |
InChI=1S/C6H12NO.ClH.Zn/c1-4-7(5-2)6(3)8;;/h3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZBPUXRWCDOIYRA-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)[CH2-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


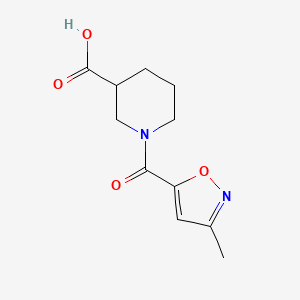
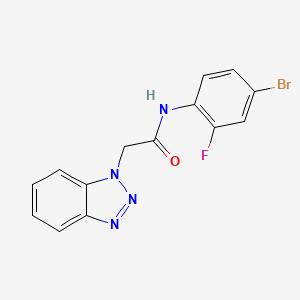
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)


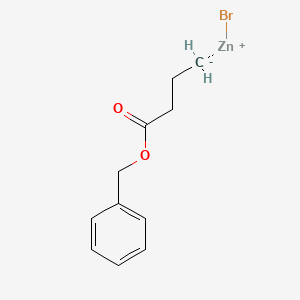
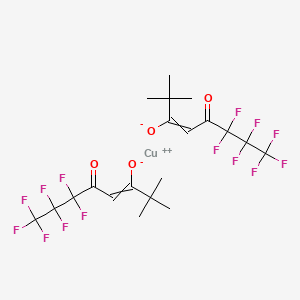
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
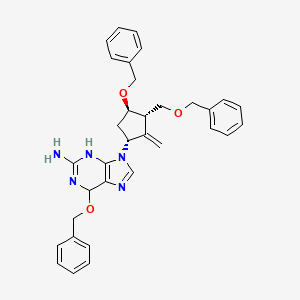
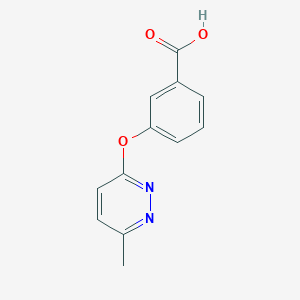

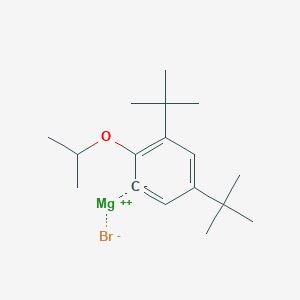
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
